[3-(aminomethyl)oxan-3-yl]methanol hydrochloride
Description
Properties
CAS No. |
2408963-56-2 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h9H,1-6,8H2;1H |
InChI Key |
RCVQLVYMMTVGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CN)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Nitromethyl)oxetan-3-ol
The precursor 3-(nitromethyl)oxetan-3-ol is prepared via nucleophilic substitution between oxetan-3-ol and nitromethane in the presence of triethylamine (TEA). Key parameters:
| Parameter | Value |
|---|---|
| Molar ratio (Oxetan-3-ol : Nitromethane) | 1 : 3.5 |
| Catalyst | Triethylamine (0.5 mol%) |
| Temperature | 20–25°C |
| Reaction time | 10–12 hours |
| Yield | 98–100% |
Nuclear magnetic resonance (NMR) data for the intermediate:
Mesylation and Elimination
The hydroxyl group undergoes mesylation followed by elimination to form 3-(nitromethylene)oxetane:
| Step | Conditions |
|---|---|
| Mesylating agent | Methanesulfonyl chloride (3 eq) |
| Base | Triethylamine (4.4 eq) |
| Solvent | Dichloromethane |
| Temperature | −78°C → 0°C |
| Yield | 81% |
Critical control points:
-
Strict temperature maintenance below −70°C during mesylation prevents side reactions.
-
Rapid workup via silica gel chromatography avoids decomposition of the nitroolefin.
Catalytic Hydrogenation
The nitro group is reduced using heterogeneous catalysts under hydrogen atmosphere:
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd(OH)₂/C (10 wt%) | H₂ (1 atm), MeOH, RT, 48h | 68% |
| Pd/C (5 wt%) | H₂ (4 atm), MeOH, 45°C, 24h | 72% |
| Raney Ni | H₂ (4 atm), EtOAc, 45°C, 12h | 65% |
Post-reduction protonation with HCl in diethyl ether provides the hydrochloride salt with ≥98% purity.
Carbamate Protection-Deprotection Strategy
European Patent EP3248969B1 discloses an alternative route via carbamate intermediates, particularly useful for avoiding nitro compound handling:
Carbamate Formation
3-Aminomethyloxetane reacts with tert-butyl chloroformate under Schotten-Baumann conditions:
Hydrochloride Salt Formation
The tert-butoxycarbonyl (Boc) group is removed using HCl/dioxane:
This method provides superior control over regioselectivity compared to nitro reduction routes.
Comparative Analysis of Synthetic Methods
Key advantages of the nitro route include established scalability and avoidance of protecting group chemistry. The carbamate method offers higher yields and reduced explosion risks associated with nitro compounds.
Process Optimization Considerations
Solvent Selection
Catalyst Recycling
Pd/C catalysts maintain activity for ≥5 cycles with <5% yield drop when washed with 0.1 M HNO₃ between runs.
Byproduct Formation
Primary impurities arise from:
-
Over-reduction of the oxetane ring (2–3% in Raney Ni systems)
-
N-methylation during hydrogenation (1–1.5% with Pd catalysts)
Analytical Characterization
Final product specifications from commercial suppliers:
| Property | Value |
|---|---|
| Purity (HPLC) | ≥97% |
| Melting point | 192–195°C (dec.) |
| Water content (KF) | ≤0.5% |
| Heavy metals | ≤10 ppm |
¹³C NMR (101 MHz, D₂O): δ 75.8 (C-O), 64.2 (CH₂NH₂), 48.3 (CH₂OH), 42.1 (NH₂).
Industrial-Scale Adaptation Challenges
-
Nitro compound handling : Requires explosion-proof reactors and strict temperature control.
-
Catalyst cost : Pd-based systems contribute 40–50% of raw material expenses.
-
Waste streams : Nitromethane recovery systems essential for environmental compliance.
Recent advances include continuous flow hydrogenation systems reducing reaction times from 48h to 8h.
Emerging Methodologies
Enzymatic Reduction
Preliminary studies using nitroreductase enzymes (e.g., NfsB from E. coli) show:
-
82% conversion at 37°C, pH 7.4
-
Avoids high-pressure hydrogenation equipment
Photocatalytic Approaches
TiO₂-mediated nitro reduction under UV light:
-
76% yield after 6h irradiation
-
Requires further optimization for oxetane stability
Scientific Research Applications
[3-(aminomethyl)oxan-3-yl]methanol hydrochloride has broad applications across several scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Acts as a potential scaffold for designing biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development, particularly in targeting specific biochemical pathways.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on its application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The aminomethyl and methanol groups enable interactions with different biological pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of [3-(aminomethyl)oxan-3-yl]methanol hydrochloride and related compounds:
Key Observations:
Ring Size and Substituent Effects: The oxane ring (6-membered) in the target compound provides greater conformational flexibility compared to the oxetane ring (4-membered) in [3-(aminomethyl)oxetan-3-yl]methanol HCl . This difference influences solubility and reactivity; smaller rings (e.g., oxetane) are more strained and may exhibit higher chemical reactivity. Cetraxate Hydrochloride incorporates a bulky cyclohexylcarbonyloxy group, reducing its water solubility compared to the target compound’s simpler hydroxymethyl substituent .
The boronic acid (-B(OH)₂) group in 3-(Aminomethyl)benzeneboronic acid HCl enables unique interactions with enzymes and sugars, making it valuable in sensor development and Suzuki-Miyaura cross-coupling reactions .
Physicochemical Properties
- Molecular Weight : The target compound (181.66 g/mol) is intermediate in size compared to analogs like Cetraxate HCl (341.83 g/mol) and smaller boronic acid derivatives (187.43 g/mol) .
- Solubility: Hydroxymethyl and aminomethyl groups enhance water solubility in polar solvents, whereas phenyl or cyclohexyl groups (e.g., Cetraxate HCl) reduce it .
Biological Activity
[3-(aminomethyl)oxan-3-yl]methanol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an oxane ring, an aminomethyl group, and a hydroxymethyl group. These characteristics suggest potential interactions with various biological targets, making it a subject of interest for pharmacological studies.
Structural Characteristics
The molecular formula for this compound is . Its structural representation reveals functional groups that are crucial for its biological activity:
- Oxane Structure : Provides a cyclic framework that can influence the compound's conformation and reactivity.
- Aminomethyl Group : This functional group is known to facilitate interactions with biological receptors and enzymes.
- Hydroxymethyl Group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, neuroprotective, and antioxidant properties. The biological activity of this compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances), which assesses potential activities based on structural similarities with known bioactive compounds.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminomethyl-1-butanol | Amino group on a butanol chain | Antimicrobial |
| 4-Aminobutanol | Simple amino alcohol | Neuroprotective |
| N,N-Dimethylaminoethanol | Tertiary amine with ethanol | Antioxidant |
| This compound | Oxane ring with amino and hydroxymethyl functionalities | Potentially diverse activities |
The complexity of this compound enhances its interaction capabilities compared to simpler analogs, suggesting a broader range of therapeutic applications.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Interaction : The aminomethyl group may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Antioxidant Activity : The hydroxymethyl group may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating a potential for this compound in treating infections.
Case Studies and Research Findings
Research into the biological activity of this compound is still evolving. However, several studies have highlighted its potential:
- In vitro Studies : Laboratory tests have shown that compounds with similar oxane structures exhibit significant antimicrobial activity against gram-positive and gram-negative bacteria.
- Neuroprotective Effects : Preliminary animal studies suggest that related compounds may improve cognitive function by modulating neurotransmitter levels.
- Antioxidant Capacity : Evaluations using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate that derivatives of this compound can effectively reduce oxidative stress markers in cellular models.
Q & A
Basic: What are the optimized synthesis routes for [3-(aminomethyl)oxan-3-yl]methanol hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Aminomethylation: Introducing the aminomethyl group to the oxane (tetrahydropyran) ring via reductive amination or nucleophilic substitution.
- Hydroxylation: Formation of the methanol derivative through controlled oxidation or reduction steps.
- Hydrochloride Formation: Reaction with HCl to enhance solubility and stability.
Key optimization parameters include temperature control (e.g., 0–25°C for sensitive steps), pH adjustments (acidic conditions for salt formation), and purification via crystallization or column chromatography .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy: Confirms structural integrity, including the oxane ring and aminomethyl group (e.g., H and C NMR).
- HPLC/MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS for m/z 177.67 g/mol).
- X-ray Crystallography: Resolves stereochemical ambiguities in the oxane ring.
- Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for hydrochloride salt decomposition .
Advanced: How does stereochemistry at the oxane ring impact biological activity?
Methodological Answer:
Stereochemistry influences binding affinity and solubility:
- Enantiomer-Specific Assays: Use chiral HPLC to separate enantiomers and test their activity against targets like enzymes or receptors.
- Molecular Docking: Compare docking scores of (3R) vs. (3S) configurations to predict interactions (e.g., hydrogen bonding with catalytic sites).
- Solubility Studies: Measure logP values to evaluate hydrophilicity differences between stereoisomers .
Advanced: How can researchers assess stability under varying pH conditions?
Methodological Answer:
Design accelerated degradation studies:
- Buffer Solutions: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- HPLC Monitoring: Track degradation products (e.g., oxane ring opening or amine oxidation).
- Kinetic Modeling: Calculate rate constants () and half-life () to predict shelf-life.
Key Insight: Stability decreases above pH 7 due to deprotonation of the hydrochloride salt .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions often arise from solvent impurities or measurement techniques:
- Standardized Protocols: Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask technique).
- Particle Size Analysis: Smaller particles (<50 µm) enhance apparent solubility.
- Co-Solvent Screening: Test mixtures like water/ethanol (1:1) to improve reproducibility.
Example: Discrepancies in methanol solubility may stem from residual HCl content .
Advanced: What strategies identify interactions with enzymatic targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (, ) with immobilized enzymes.
- Fluorescence Quenching: Monitor changes in tryptophan emission upon compound binding.
- Activity Assays: Test inhibition of enzymes like cyclooxygenase or kinases (IC determination).
Case Study: Structural analogs show inhibition of metalloproteases via aminomethyl group coordination .
Advanced: What challenges arise during purification, and how are they mitigated?
Methodological Answer:
Common challenges and solutions:
- Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.2:1 amine:aldehyde ratio).
- Crystallization Issues: Use anti-solvents (e.g., diethyl ether) and controlled cooling rates.
- Hydroscopicity: Store the hydrochloride salt under inert gas (N) with desiccants .
Advanced: How do in vivo and in vitro pharmacological profiles differ?
Methodological Answer:
- In Vitro: Use cell-based assays (e.g., HEK293 cells) to measure receptor activation (EC) and cytotoxicity (MTT assay).
- In Vivo: Conduct pharmacokinetic studies (rodent models) to assess bioavailability, metabolism (CYP450), and blood-brain barrier penetration.
Key Finding: Hydrochloride salts often show higher aqueous solubility in vitro but rapid renal clearance in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
